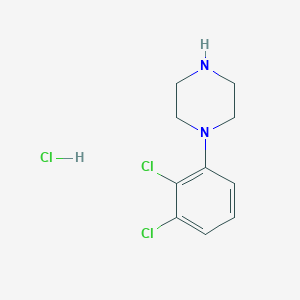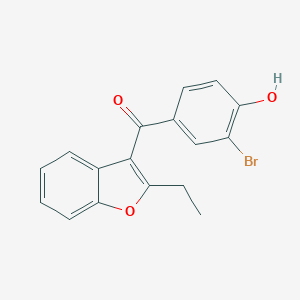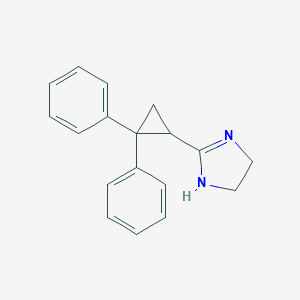
Cibenzolina
Descripción general
Descripción
La cibenzolina es un compuesto químico conocido por su uso como agente antiarrítmico de clase Ia. Se utiliza principalmente para tratar varios tipos de arritmias cardíacas al estabilizar la membrana de las células cardíacas y reducir la excitabilidad. El compuesto se caracteriza por su estructura única, que incluye un grupo ciclopropilo unido a un anillo de imidazolina.
Aplicaciones Científicas De Investigación
La cibenzolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de agentes antiarrítmicos.
Biología: Se investiga por sus efectos en los canales iónicos celulares y la estabilidad de la membrana.
Industria: Se emplea en el desarrollo de productos farmacéuticos dirigidos a enfermedades cardíacas.
Mecanismo De Acción
La cibenzolina ejerce sus efectos bloqueando los canales de sodio en las células cardíacas, lo que reduce la excitabilidad y la conductividad del músculo cardíaco. Esta acción ayuda a estabilizar la membrana de las células cardíacas y a prevenir ritmos cardíacos anormales. El compuesto también tiene efectos adicionales en los canales de calcio, contribuyendo a sus propiedades antiarrítmicas .
Compuestos similares:
Disopiramida: Otro agente antiarrítmico de clase Ia con propiedades de bloqueo de los canales de sodio similares.
Quinidina: Conocida por su uso en el tratamiento de arritmias, pero tiene una estructura molecular diferente.
Procainamida: Comparte efectos antiarrítmicos similares, pero difiere en su perfil farmacocinético.
Singularidad: La this compound es única debido a su combinación específica de efectos de bloqueo de los canales de sodio y calcio, lo que proporciona un espectro más amplio de actividad antiarrítmica en comparación con otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Cibenzoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits sodium channels, which are crucial for the propagation of action potentials in cardiac cells. By blocking these channels, Cibenzoline reduces the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, Cibenzoline interacts with calcium and potassium channels, albeit to a lesser extent, contributing to its antiarrhythmic properties .
Cellular Effects
Cibenzoline exerts profound effects on various types of cells and cellular processes. In cardiac cells, it reduces the excitability and conductivity by inhibiting sodium channels. This leads to a decrease in the rate of depolarization and prolongation of the action potential duration. Cibenzoline also affects cell signaling pathways by modulating the activity of ion channels, which are integral to the transmission of electrical signals in the heart. Furthermore, it influences gene expression and cellular metabolism by altering the ionic balance within the cells .
Molecular Mechanism
The molecular mechanism of Cibenzoline involves its binding to the sodium channels in the cardiac cell membrane. By binding to these channels, Cibenzoline inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, Cibenzoline exhibits inhibitory effects on calcium and potassium channels, which further contribute to its antiarrhythmic properties. These interactions result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the stabilization of cardiac electrical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cibenzoline change over time. The drug exhibits a half-life of approximately 8 to 12 hours, allowing for twice-daily administration. Over time, Cibenzoline undergoes degradation, leading to a decrease in its efficacy. Long-term studies have shown that Cibenzoline maintains its antiarrhythmic effects for extended periods, although its stability and degradation must be carefully monitored to ensure consistent therapeutic outcomes .
Dosage Effects in Animal Models
The effects of Cibenzoline vary with different dosages in animal models. At therapeutic doses, Cibenzoline effectively reduces arrhythmic activity without causing significant adverse effects. At higher doses, the drug can induce toxic effects, including hypotension, bradycardia, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management to avoid toxicity while maintaining therapeutic efficacy .
Metabolic Pathways
Cibenzoline is metabolized primarily in the liver, where it undergoes various biotransformation processes. The metabolic pathways involve hydroxylation, oxidation, and conjugation reactions, leading to the formation of several metabolites. These metabolites are then excreted primarily through the urine. The involvement of specific enzymes, such as cytochrome P450, in the metabolism of Cibenzoline underscores the complexity of its metabolic pathways .
Transport and Distribution
Cibenzoline is transported and distributed within cells and tissues through various mechanisms. The drug exhibits a large volume of distribution, indicating extensive tissue uptake. It binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, Cibenzoline interacts with specific transporters and binding proteins that influence its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of Cibenzoline is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects. The drug’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with sodium channels. This precise localization is crucial for the drug’s activity and function in stabilizing cardiac electrical activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de la cibenzolina implica varios pasos clave. Un método notable incluye la oxidación del 2,2-difenilciclopropilmetanol utilizando ácido 2-yodoxibenzoico en dimetilsulfóxido para formar el aldehído correspondiente. Este aldehído se trata entonces con clorito sódico, peróxido de hidrógeno y dihidrogenofosfato sódico en una mezcla de acetonitrilo y agua para producir un compuesto ácido. El paso final implica la condensación con etilendiamina en presencia de hexafluorofosfato de benzotriazol-1-iloxi-tripirrolidinofosfonio y trietilamina en diclorometano para producir this compound .
Métodos de producción industrial: La producción industrial de la this compound a menudo se centra en lograr una alta pureza quiral. Un método implica la preparación de succinato de this compound con una pureza quiral superior al 99,9%. Este proceso incluye la cristalización del succinato de this compound para obtener el enantiómero deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: La cibenzolina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: Utiliza ácido 2-yodoxibenzoico en dimetilsulfóxido.
Reducción: Se puede lograr mediante técnicas de hidrogenación.
Sustitución: Implica reactivos como el clorito sódico y el peróxido de hidrógeno.
Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen intermediarios como aldehídos y ácidos, que se procesan posteriormente para producir el compuesto final de this compound .
Comparación Con Compuestos Similares
Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.
Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.
Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.
Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .
Propiedades
IUPAC Name |
2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022819 | |
| Record name | Cifenline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53267-01-9 | |
| Record name | Cibenzoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53267-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cifenline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cibenzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cifenline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cibenzoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIFENLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






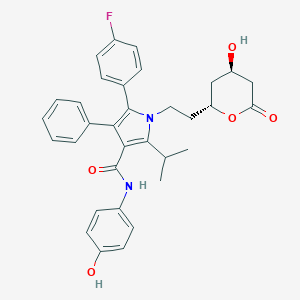
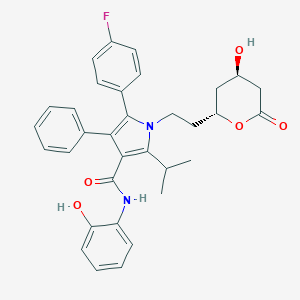

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)
